Benzenesulfonamide, N-3-buten-1-yl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-3-buten-1-yl-4-methyl-, also known as N-(3-buten-1-yl)-4-methylbenzenesulfonamide (BMS), is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BMS is a sulfonamide derivative that has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mechanism Of Action
The exact mechanism of action of BMS is not fully understood, but it is thought to involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. BMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical And Physiological Effects
BMS has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, antitumor, and antiviral properties, BMS has also been shown to possess antioxidant activity, which may contribute to its therapeutic effects. BMS has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in various pathological conditions such as cancer and arthritis.
Advantages And Limitations For Lab Experiments
One advantage of BMS is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, BMS has been found to have some cytotoxic effects, which may limit its use in certain applications.
Future Directions
There are several future directions for research on BMS. One area of interest is the development of more potent and selective derivatives of BMS that can be used as therapeutic agents. Another area of research is the investigation of the potential use of BMS in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or chemotherapeutic agents, to enhance their therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of BMS and to identify its molecular targets.
Synthesis Methods
BMS can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 3-buten-1-amine in the presence of a base such as triethylamine. Other methods of synthesis have also been reported, including the use of Benzenesulfonamide, N-3-buten-1-yl-4-methyl-(3-buten-1-yl)phthalimide as a precursor.
Scientific Research Applications
BMS has been extensively studied for its potential use as a therapeutic agent in a range of diseases. In particular, BMS has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. BMS has also been investigated for its potential as an antitumor agent, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, BMS has been found to possess antiviral activity against a range of viruses, including influenza and HIV.
properties
IUPAC Name |
N-but-3-enyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h3,5-8,12H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDLNPOJFRDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474128 |
Source
|
Record name | N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-3-buten-1-yl-4-methyl- | |
CAS RN |
10285-80-0 |
Source
|
Record name | N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.